molecular formula C17H21NO4 B12934274 Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid

Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B12934274
M. Wt: 303.35 g/mol
InChI Key: HNVPZSLVRXLCHT-ZIAGYGMSSA-N
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Description

Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[45]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Oxidation and Functional Group Transformation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl or carboxyl derivative, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spiro compounds, such as:

    Spiro[4.5]decane derivatives: Similar spirocyclic structure but with different functional groups.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

    Carboxylic acid derivatives: Compounds with a carboxylic acid group but different overall structures.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-22-12-7-5-11(6-8-12)14-13(16(20)21)15(19)18-17(14)9-3-2-4-10-17/h5-8,13-14H,2-4,9-10H2,1H3,(H,18,19)(H,20,21)/t13-,14-/m1/s1

InChI Key

HNVPZSLVRXLCHT-ZIAGYGMSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)NC23CCCCC3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)NC23CCCCC3)C(=O)O

Origin of Product

United States

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